ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1226455-86-2) is a tetrasubstituted 2-thioimidazole derivative with molecular formula C20H19ClN2O2S and molecular weight 386.89 g/mol. The compound features a 4-chlorophenyl group at the imidazole N-1 position, a p-tolyl group at the C-5 position, and an ethyl 2-thioacetate moiety at the C-2 position of the imidazole ring.

Molecular Formula C20H19ClN2O2S
Molecular Weight 386.89
CAS No. 1226455-86-2
Cat. No. B2899232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate
CAS1226455-86-2
Molecular FormulaC20H19ClN2O2S
Molecular Weight386.89
Structural Identifiers
SMILESCCOC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C
InChIInChI=1S/C20H19ClN2O2S/c1-3-25-19(24)13-26-20-22-12-18(15-6-4-14(2)5-7-15)23(20)17-10-8-16(21)9-11-17/h4-12H,3,13H2,1-2H3
InChIKeyJSLVSVBFXGXVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1226455-86-2): Structural Identity and Procurement Baseline


Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1226455-86-2) is a tetrasubstituted 2-thioimidazole derivative with molecular formula C20H19ClN2O2S and molecular weight 386.89 g/mol [1]. The compound features a 4-chlorophenyl group at the imidazole N-1 position, a p-tolyl group at the C-5 position, and an ethyl 2-thioacetate moiety at the C-2 position of the imidazole ring. This scaffold belongs to the broader class of 2-alkylsulfanyl-substituted imidazoles, which have been investigated as ATP-competitive p38 MAP kinase inhibitors targeting the ribose and phosphate binding pockets of the enzyme [2]. The compound is commercially supplied at a standard purity of 95% and is intended exclusively for research use [1].

Why In-Class 2-Thioimidazole Analogs Cannot Substitute for Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate in Research Applications


Substitution among 2-thioimidazole derivatives is rendered unreliable by the steep structure–activity relationships (SAR) documented for this scaffold class. The position of chlorine on the N-aryl ring (4-chlorophenyl vs. 3-chlorophenyl) and the nature of the C-2 thio substituent (ethyl ester vs. amide vs. alkyl/benzyl thioether) each exert distinct influences on target binding, metabolic stability, and physicochemical properties [1]. In the closely related 2-alkylsulfanyl-4-aryl-5-heteroaryl-imidazole p38 MAP kinase inhibitor series, variation at the imidazole C-2 thio position alone produced IC50 values spanning from low nanomolar (<10 nM) to >20,000 nM [2]. Furthermore, the replacement of the acetamide moiety with an acetate ester in the C-2 thio side chain fundamentally alters the hydrogen-bonding capacity, lipophilicity, and potential for esterase-mediated hydrolysis, meaning that even analogs sharing the identical N-1 and C-5 aryl substitution pattern can behave as functionally distinct chemical entities [3].

Quantitative Differentiation Evidence for Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate (CAS 1226455-86-2)


Regioisomeric Differentiation: 4-Chlorophenyl vs. 3-Chlorophenyl N-Aryl Substitution

The target compound bears a 4-chlorophenyl substituent at the imidazole N-1 position, distinguishing it from the commercially available regioisomer ethyl 2-{[1-(3-chlorophenyl)-5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetate (CAS 1207036-82-5), which carries a 3-chlorophenyl group. The positional change of chlorine from the para to meta position on the N-phenyl ring alters the electronic distribution and steric presentation of the substituent, which can affect binding interactions with kinase hinge regions and hydrophobic pockets. In the broader 2-thioimidazole p38 MAP kinase inhibitor class, computational CoMFA and CoMSIA models have identified the electrostatic and steric fields around the N-1 aryl substituent as significant contributors to p38α inhibitory activity [1]. While no direct head-to-head bioactivity comparison between these two specific regioisomers has been published, the molecular docking studies on 174 2-thioimidazole compounds demonstrated that N-aryl substituent geometry directly influences the 'lobster' active conformation required for p38α binding via hydrogen bonds with Lys53, Gly110, Met109, and Ala157 [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Functional Group Differentiation: C-2 Ethyl Acetate Ester vs. Acetamide in Imidazole Thioacetanilide Scaffolds

The target compound features an ethyl acetate ester at the C-2 thio position (—SCH2COOEt), distinguishing it from the well-characterized imidazole thioacetanilide (ITA) series that bear an acetamide group (—SCH2CONH—Ar). In the ITA series evaluated as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), the most potent compounds (4a5 and 4a2) achieved EC50 values of 0.18 μM and 0.20 μM respectively against HIV-1 in cell-based assays, representing a 10-fold improvement over the lead compound L1 (EC50 = 2.053 μM) and surpassing the reference drugs nevirapine and delavirdine [1]. The ester functionality in the target compound eliminates the hydrogen-bond donor capacity of the amide NH while introducing a site susceptible to esterase-mediated hydrolysis, which can serve as a metabolic soft spot for prodrug strategies or as a liability depending on the intended application [2]. The ITA SAR study established that the 'S–CH2–CO–NH' linker and the 2-substituted anilide fragment are critical pharmacophoric elements for anti-HIV-1 activity, suggesting that the ester analog would require distinct optimization strategies [1].

HIV-1 NNRTI Prodrug Design Metabolic Stability

Core Scaffold Validation: 2-Thioimidazole Pharmacophore Engagement with p38α MAP Kinase ATP-Binding Site

The 1,4,5-triaryl-2-thioimidazole core of the target compound places it within a validated pharmacophore class for p38α MAP kinase inhibition. In the landmark study by Koch et al. (2008), 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-imidazoles demonstrated IC50 values as low as 2 nM against p38α MAP kinase and 37 nM in the human whole blood TNF-α release assay [1]. The 2-thioether moiety was shown to interact with the phosphate and ribose binding pockets of p38α ATP-binding site, a binding mode distinct from the prototypical inhibitor SB203580 (p38α IC50 = 48–136 nM depending on assay conditions) [2]. Subsequent 3D-QSAR analysis of 174 2-thioimidazole compounds confirmed that the 'lobster' active conformation, stabilized by four hydrogen bonds (Lys53, Gly110, Met109, Ala157) and two hydrophobic interactions, is a prerequisite for potent p38α inhibition [3]. While the specific IC50 of the target compound against p38α has not been published, its structural features—4-chlorophenyl (hydrophobic pocket I), p-tolyl (hydrophobic pocket II), and ethyl thioacetate (ribose/phosphate pocket)—are consistent with the pharmacophore model derived from high-potency analogs [REFS-1, REFS-3].

p38 MAP Kinase Inhibition Anti-inflammatory ATP-Competitive Inhibitor

C-2 Thio Substituent Steric Bulk Comparison: Ethyl Acetate vs. Methyl vs. Benzyl Thioethers in In-Class Analogs

The target compound incorporates an ethyl acetate group at the imidazole C-2 thio position (—SCH2COOEt, containing 5 heavy atoms), which is sterically and electronically distinct from the simpler alkylthio and benzylthio substituents found in closely cataloged analogs: 1-(4-chlorophenyl)-2-(ethylthio)-5-(p-tolyl)-1H-imidazole (—SEt, 2 heavy atoms) and 1-(4-chlorophenyl)-2-((4-fluorobenzyl)thio)-5-(p-tolyl)-1H-imidazole (CAS 1226459-57-9, —SCH2C6H4F, 8 heavy atoms) [REFS-1, REFS-2]. In the structure-guided optimization of 2-thioimidazole p38 inhibitors, variation of the C-2 substituent from methyl to 2-hydroxyethyl to 2,3-dihydroxypropyl produced up to 100-fold differences in human whole blood TNF-α inhibitory potency while maintaining comparable enzyme IC50 values, demonstrating that the steric and hydrogen-bonding properties of the C-2 thio substituent critically modulate cellular activity independent of target engagement [2]. The ethyl acetate group of the target compound introduces a carbonyl oxygen capable of accepting hydrogen bonds from the ribose binding pocket, a feature absent in simple alkylthio analogs but present in the acetate ester moiety of metabolically labile prodrug forms [2].

SAR Exploration Ribose Pocket Binding Lead Optimization

Recommended Research and Industrial Application Scenarios for Ethyl 2-((1-(4-chlorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetate


SAR Probe for p38α MAP Kinase Ribose/Phosphate Pocket Optimization

Use this compound as a sterically and electronically differentiated C-2 thio variant in p38α MAP kinase structure–activity relationship campaigns. The ethyl acetate substituent introduces a carbonyl oxygen capable of hydrogen-bonding with ribose pocket residues (e.g., backbone NH of Gly110 or side chain of Lys53), providing a complementary binding mode to the 2-hydroxyethyl- and 2,3-dihydroxypropyl-substituted analogs that dominate the published literature [1]. Pair with the 2-ethylthio analog (—SEt) as a negative control lacking H-bond acceptor capacity, and with the 2-benzylthio analog (CAS 1226459-57-9) as a steric bulk comparator, to systematically deconvolute the contributions of steric occupancy and hydrogen bonding at this subpocket [2].

Esterase-Mediated Prodrug or Metabolite Identification Studies in In Vitro ADME Assays

Exploit the ethyl ester functionality of this compound for in vitro metabolic stability and metabolite identification studies. The ester group serves as a predictable site for carboxylesterase-mediated hydrolysis to the corresponding carboxylic acid metabolite (—SCH2COOH), enabling investigation of active metabolite formation or prodrug activation strategies within the 2-thioimidazole scaffold [1]. This is particularly relevant because chiral sulfoxide metabolites of 2-thioimidazole-based p38α inhibitors have been shown to retain inhibitory potency in the low nanomolar range, and the ester-to-acid conversion represents a parallel metabolic pathway warranting characterization [3].

Regioisomeric Selectivity Profiling in Kinase Panel Screening

Include this 4-chlorophenyl regioisomer alongside the 3-chlorophenyl variant (CAS 1207036-82-5) in kinase selectivity panels to empirically determine the impact of chlorine position on kinase inhibition profiles. The para-substitution pattern orients the chlorine atom toward hydrophobic pocket I of the p38α ATP-binding site, whereas meta-substitution may direct the chlorine toward a different vector, potentially affecting selectivity against off-target kinases such as JNK2, MK2, or other MAP kinase family members [2]. This pairwise comparison provides a clean stereoelectronic probe for structure-based selectivity optimization.

Chemical Probe for Hydrogen-Bonding Interaction Mapping via Co-Crystallography or Molecular Docking

Use this compound as a co-crystallography or molecular docking probe to experimentally resolve the binding pose of 2-thioimidazole derivatives bearing an ester-containing C-2 thio side chain within the p38α ATP-binding site. The 3D-QSAR-derived 'lobster' conformation model predicts that the C-2 thio substituent extends toward the ribose/phosphate binding region, but direct structural evidence for ester-containing analogs is absent from the PDB [1]. Solving a co-crystal structure would provide definitive information on whether the ester carbonyl engages in productive hydrogen bonds with active-site residues and inform the design of metabolically stable ester isosteres.

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